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Cat. No.: B1681230
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Abstract

Tameridone, also known by its code name R51163, is a piperidine derivative that has been
investigated for its sedative and tranquilizing properties, primarily in veterinary medicine.[1][2]
This technical guide provides a comprehensive overview of the available scientific information
on Tameridone, focusing on its chemical structure, properties, and pharmacological profile.
Due to the limited publicly available data, this document synthesizes information from
preclinical studies and chemical databases to serve as a foundational resource for further
research and development.

Chemical Structure and Properties

Tameridone is chemically designated as 7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-
dimethyl-1H-purine-2,6(3H,7H)-dione. Its structure integrates a xanthine core, similar to
caffeine and theophylline, with an indolylpiperidine moiety.

Table 1: Chemical and Physical Properties of Tameridone
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Property Value Source
7-[2-[4-(1H-indol-3-yl)piperidin-

IUPAC Name 1-yllethyl]-1,3-dimethyl-1H- PubChem
purine-2,6(3H,7H)-dione

Synonyms R51163, Tameridonum PubChem

CAS Number 102144-78-5 PubChem

Molecular Formula C22H26N602 PubChem

Molecular Weight 406.48 g/mol PubChem

XLogP3 2.5 PubChem

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Tameridone is not readily

available in the public domain. However, based on its chemical structure, a plausible synthetic

route can be conceptualized.

Conceptual Synthesis Workflow

A potential synthetic approach would likely involve a convergent synthesis strategy.
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Caption: Conceptual workflow for the synthesis of Tameridone.

Pharmacological Profile

Tameridone is characterized as a serotonin antagonist and a sedative.[1] Its primary
mechanism of action is believed to be the blockade of serotonin receptors, leading to its
tranquilizing effects.

Mechanism of Action

The sedative properties of Tameridone are attributed to its antagonism of serotonin receptors
in the central nervous system. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter
involved in the regulation of mood, anxiety, and wakefulness. By blocking specific serotonin
receptors, Tameridone likely modulates serotonergic neurotransmission, resulting in a state of
calmness and reduced reactivity to external stimuli. The specific subtypes of serotonin
receptors that Tameridone has the highest affinity for have not been fully elucidated in publicly
available literature.
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Preclinical Studies

A notable preclinical study investigated the effects of Tameridone (R51163) as a sedative for
handling and transporting plains bison and wapiti.

Experimental Protocol: Sedation Study in Bison and Wapiti
e Subjects: Forty captive wapiti (Cervus elaphus) and thirty-two bison (Bison bison bison).

o Treatment: Animals were administered Tameridone (R51163) via injection at doses of 0.1,
0.2, or 0.3 mg/kg.

e Observation Period: Animals were observed for 72 hours post-administration.

o Parameters Monitored: Behavioral changes (e.g., hyperactivity, aggression, milling, ataxia),
consciousness, response to stimuli, respiratory rate, and heart rate.

Table 2: Summary of Preclinical Findings for Tameridone (R51163)

. . Physiological
Species Dose (mg/kg) Behavioral Effects
Effects
Hyperactivity, Increased respiratory
Wapiti 0.1,0.2,0.3 aggression, milling rate, increased heart
behavior. rate.

Generally calmer than

wapiti, some milling

behavior. Males

exhibited more )
Bison 0.1,0.2,0.3 pronounced ataxia Increased respiratory

and were often in rate.

sternal or lateral

recumbency with

slower responses.

Source: R51163 as a sedative for handling and transporting plains bison and wapiti.[2]
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Signaling Pathways

While the precise downstream signaling cascades affected by Tameridone's antagonism of
serotonin receptors are not detailed in available literature, a general understanding can be
inferred from the known mechanisms of serotonin receptor signaling. Many serotonin receptors
are G-protein coupled receptors (GPCRS) that, upon activation, can modulate various
intracellular signaling pathways.

Hypothesized Signaling Pathway Modulation

The blockade of a specific serotonin receptor subtype by Tameridone would prevent the
endogenous ligand, serotonin, from binding and initiating its characteristic downstream
signaling. For example, if Tameridone antagonizes a Gg-coupled serotonin receptor, it would
inhibit the activation of phospholipase C (PLC), thereby reducing the production of inositol
trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would lead to a decrease in
intracellular calcium release and protein kinase C (PKC) activation. Conversely, if it targets a
Gi-coupled receptor, it would prevent the inhibition of adenylyl cyclase, leading to a relative
increase in cyclic AMP (CAMP) levels.

Hypothesized Tameridone Action on a Gg-Coupled Serotonin Receptor

rotonin Receptor
(Ga-coupled)

Click to download full resolution via product page
Caption: Hypothesized signaling pathway modulation by Tameridone.

Future Directions

The existing data on Tameridone provides a foundation for its potential utility as a sedative.
However, significant gaps in knowledge remain. Future research should focus on:
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» Elucidation of Physicochemical Properties: Experimental determination of melting point,
boiling point, and solubility in various solvents is crucial for formulation development.

o Optimization of Synthesis: Development and validation of a scalable and efficient synthetic
route.

e Pharmacodynamic Studies: Comprehensive receptor binding assays to determine the affinity
of Tameridone for a wide range of neurotransmitter receptors, particularly the different
serotonin receptor subtypes.

o Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution,
metabolism, and excretion (ADME) profile of Tameridone.

o Toxicology Studies: A thorough evaluation of the safety profile of Tameridone in relevant
animal models.

Conclusion

Tameridone is a serotonin antagonist with demonstrated sedative effects in preclinical animal
models. Its unique chemical structure presents an interesting scaffold for the development of
novel CNS-acting agents. Further in-depth research is warranted to fully characterize its
pharmacological and toxicological profile and to explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681230#tameridone-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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